![molecular formula C27H32N6O5 B116367 Tyrosyl-prolyl-tryptophyl-glycinamide CAS No. 144450-13-5](/img/structure/B116367.png)
Tyrosyl-prolyl-tryptophyl-glycinamide
説明
Tyrosyl-prolyl-tryptophyl-glycinamide is a chemical compound . It is also known by other names such as Tyr-pro-trp-gly-NH2, [Tyr0,Trp2]-MIF-I, and Tyr-W-mif-1 . It holds great potential for scientific research, with its intricate structure offering a myriad of applications, ranging from drug development to understanding protein interactions.
Molecular Structure Analysis
Tyrosyl-prolyl-tryptophyl-glycinamide has a molecular formula of C27H32N6O5. Its average mass is 520.580 Da and its monoisotopic mass is 520.243408 Da .Physical And Chemical Properties Analysis
Tyrosyl-prolyl-tryptophyl-glycinamide has a density of 1.4±0.1 g/cm3. It has a molar refractivity of 141.0±0.3 cm3. It has 11 H bond acceptors, 8 H bond donors, and 10 freely rotating bonds .科学的研究の応用
Medicinal Chemistry
Application Summary
“Tyr-W-mif-1” is a neuromodulatory peptide of the MIF-1 family that acts as an antagonist at μ2-opioid receptors . It has been used in the synthesis of new analogues containing unnatural amino acids .
Methods of Application
New analogues of MIF-1 and Tyr-MIF-1 were synthesized using methods of peptide synthesis in solution . Docking procedures were used to find the relationship between structure and biological activity of MIF-1 and Tyr-MIF-1 analogues .
Results or Outcomes
A correlation between the obtained docking data and the values from in vivo test was found . Some structure–activity relationships were determined .
Neuroscience
Application Summary
“Tyr-W-mif-1” inhibits the analgesic and antinociceptive activities of opioids when co-administered . It may exhibit histamine-dependent antinociceptive activity itself .
Methods of Application
In vivo tests were used to determine the analgesic effect of “Tyr-W-mif-1” and its analogues .
Results or Outcomes
When given alone, “Tyr-W-mif-1” induces mixed, dose-dependent effects on μ-opioid receptors . It was found to inhibit opioid-induced antinociception and analgesia .
Control of Melanocyte-Stimulating Hormone (MSH) Release
Application Summary
“Tyr-W-mif-1” is involved in the control of MSH release . It’s part of the MIF-1 family, which includes peptides that have been found to inhibit the release of MSH .
Methods of Application
Neuroendocrine manipulations and in vivo tests are used to study the effects of “Tyr-W-mif-1” on MSH release .
Results or Outcomes
Studies have shown that levels of “Tyr-W-mif-1” can be altered by neuroendocrine manipulations . This suggests that “Tyr-W-mif-1” may affect central nervous system functions regardless of any effects on MSH release .
Development of Analgesics
Application Summary
Cyclic analogues of “Tyr-W-mif-1” have been developed that are 200-fold more potent than the parent peptide . These analogues produce potent and long-lasting analgesia .
Methods of Application
Peptide synthesis methods are used to create cyclic analogues of "Tyr-W-mif-1" . The analgesic effects of these analogues are then tested in vivo .
Results or Outcomes
The cyclic analogues of “Tyr-W-mif-1” have been found to produce potent and long-lasting analgesia, comparable to DAMGO and morphine .
Opiate Agonist
Application Summary
“Tyr-W-mif-1” acts as an opiate agonist . It binds selectively and with a high affinity to the μ-opioid receptor when compared with the δ-and κ-opioid receptors .
Methods of Application
The binding affinity of “Tyr-W-mif-1” to various opioid receptors can be studied using radioligand binding assays .
Results or Outcomes
“Tyr-W-mif-1” has been found to bind selectively and with a high affinity to the μ-opioid receptor .
Antagonist of Morphine-Induced Analgesia
Application Summary
“Tyr-W-mif-1” functions as a mixed μ2-opioid receptor agonist/μ1-opioid receptor antagonist after intracerebroventricular administration in mice . It significantly decreases the analgesic response to morphine .
Methods of Application
The analgesic effects of “Tyr-W-mif-1” and its interaction with morphine can be studied using in vivo tests .
Results or Outcomes
When coadministered with morphine, “Tyr-W-mif-1” significantly decreased the analgesic response to the drug .
Safety And Hazards
特性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSOAJXZHSMGE-PMVMPFDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162710 | |
Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-prolyl-tryptophyl-glycinamide | |
CAS RN |
144450-13-5 | |
Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。